molecular formula C13H17N3O5S B5717860 1-(methylsulfonyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide

1-(methylsulfonyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide

Cat. No. B5717860
M. Wt: 327.36 g/mol
InChI Key: LQVXSMIWTPFQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-(methylsulfonyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide" often involves multi-step reactions starting from basic piperidine scaffolds. For example, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives highlights a method starting from ethyl piperidine-4-carboxylate, leading to various sulfonyl piperidine derivatives through reactions with alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(methylsulfonyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide" showcases interesting features like chair conformation in cyclohexyl and piperidine rings, as seen in related compounds. Such structural details are critical for understanding the compound's reactivity and interaction potential (Aydinli, G., Sayil, C., & Ibiş, C., 2010).

Chemical Reactions and Properties

Chemical properties of this compound are defined by its functional groups. The sulfonyl group offers a site for various chemical reactions, including sulfonation and coupling reactions. The piperidine ring provides a basic site, which can be involved in reactions like N-alkylation and acylation. The presence of the nitro group on the phenyl ring can lead to further chemical transformations, such as reduction to amino groups or participation in nucleophilic aromatic substitution reactions.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of "1-(methylsulfonyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide" depend on its molecular structure. For instance, the crystalline structure and spectroscopic properties of related compounds have been thoroughly investigated to understand their physical behavior and stability (Aydinli, G., Sayil, C., & Ibiş, C., 2010).

properties

IUPAC Name

1-methylsulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(20,21)15-7-5-10(6-8-15)13(17)14-11-3-2-4-12(9-11)16(18)19/h2-4,9-10H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVXSMIWTPFQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.